CID 44185575
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 44185575 is a chemical compound identified by its unique PubChem identifier It is known for its diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of CID 44185575 involves several steps and specific reaction conditions. One common synthetic route includes the use of sulfinic acid as a sulfonyl source and N-aryl hydroxylamine as an arylamine source. Ethanol is often used as a green reaction solvent in this process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
CID 44185575 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
CID 44185575 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential role in cellular processes and signaling pathways. In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of certain cancers. Its unique properties make it a valuable tool in both basic and applied research .
Wirkmechanismus
The mechanism of action of CID 44185575 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin A and B, leading to DNA damage and tumor regression in preclinical models. This inhibition disrupts the protein-to-protein interaction between cyclins and their key substrates, such as E2F and Myt1, which are crucial for cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
CID 44185575 can be compared with other similar compounds based on its structure and function. Similar compounds include various sulfonamide derivatives and cyclin inhibitors. What sets this compound apart is its dual inhibitory activity on cyclin A and B, which is not commonly observed in other related compounds. This unique feature enhances its potential as a therapeutic agent in cancer treatment .
Eigenschaften
CAS-Nummer |
1164334-36-4 |
---|---|
Molekularformel |
C26H41F3N2O5S |
Molekulargewicht |
550.7 g/mol |
InChI |
InChI=1S/C25H41N2O2.CHF3O3S/c1-16(2)20-9-7-18(5)11-24(20)13-28-22-23-27(15-26(22)24)25(14-29-23)12-19(6)8-10-21(25)17(3)4;2-1(3,4)8(5,6)7/h15-21H,7-14H2,1-6H3;(H,5,6,7)/q+1;/p-1/t18-,19-,20+,21+,24-,25-;/m1./s1 |
InChI-Schlüssel |
OVMNFZWKDCTGOH-JSWGGJIYSA-M |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@]2(C1)COC3=C4[N+](=CN23)[C@]5(C[C@@H](CC[C@H]5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
CC1CCC(C2(C1)COC3=C4[N+](=CN23)C5(CC(CCC5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.